molecular formula C13H15BrN2S B8277303 6-Bromo-2-(piperidin-4-ylmethyl)benzo[d]thiazole

6-Bromo-2-(piperidin-4-ylmethyl)benzo[d]thiazole

Cat. No.: B8277303
M. Wt: 311.24 g/mol
InChI Key: SDLXBKJNEWFDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(piperidin-4-ylmethyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C13H15BrN2S and its molecular weight is 311.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15BrN2S

Molecular Weight

311.24 g/mol

IUPAC Name

6-bromo-2-(piperidin-4-ylmethyl)-1,3-benzothiazole

InChI

InChI=1S/C13H15BrN2S/c14-10-1-2-11-12(8-10)17-13(16-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2

InChI Key

SDLXBKJNEWFDHZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-bromobenzenethiol (326 mg, 1.597 mmol), 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (480 mg, 1.973 mmol), PPA (115% as H3PO4) (1637 mg, 6.82 mmol), and sulfolane (3.9 mL) were placed in a microwave vial and heated carefully with vial open to air at 80° C. for 10 min. The vial was then sealed and heated in microwave at 140° C. for 20 min. The mixture was diluted with MeOH, and purified via preparative HPLC (PHENOMENEX® Axia 5u C18 30×100 mm, Flow rate: 40 mL, Solvent A: 90% H2O and 10% MeOH with 0.1% TFA, Solvent B: 90% MeOH and 10% H2O with 0.1% TFA. 20% to 100% B in 10 min gradient, stop at 12 min, the product RT=6.86 min) to afford Compound 41A as an orange solid (380 mg, 76% yield). 1H NMR (400 MHz, methanol-d3) δ 8.16 (d, J=1.9 Hz, 1H), 7.82 (d, J=8.7 Hz, 1H), 7.63 (dd, J=8.7, 1.8 Hz, 1H), 3.40 (d, J=12.8 Hz, 2H), 3.14 (d, J=7.1 Hz, 2H), 3.01 (t, J=12.2 Hz, 2H), 2.27 (tdt, J=11.2, 7.3, 3.5 Hz, 1H), 2.02 (d, J=12.6 Hz, 2H), 1.56 (td, J=14.9, 3.7 Hz, 2H). LCMS (m/z)=311 (M+H)+.
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
76%

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